Loratadine-d4 N-Oxide
CAS No.: 1795033-49-6
Cat. No.: VC0129367
Molecular Formula: C22H23ClN2O3
Molecular Weight: 402.911
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795033-49-6 |
|---|---|
| Molecular Formula | C22H23ClN2O3 |
| Molecular Weight | 402.911 |
| IUPAC Name | ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |
| Standard InChI Key | AEYRDESTWAYZTA-IDPVZSQYSA-N |
| SMILES | CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 |
Introduction
Chemical Structure and Properties
Loratadine-d4 N-Oxide is characterized by the following chemical properties:
The compound features four deuterium atoms (hence the d4 designation) that replace hydrogen atoms in the parent structure of loratadine. Additionally, the N-oxide functionality represents the oxidation of the pyridine nitrogen atom in the molecular framework . This structural modification significantly alters the compound's physical and chemical behavior compared to non-oxidized loratadine.
Structural Characteristics and Classification
Loratadine-d4 N-Oxide belongs to several chemical categories including:
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Deuterated compounds
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Heterocyclic compounds
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Aromatic compounds
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N-oxide derivatives
The compound's structure combines the tricyclic system characteristic of loratadine with specific deuterium labeling and N-oxidation. The deuterium atoms are strategically positioned within the piperidine ring of the molecule, while the N-oxide group is located on the pyridine nitrogen . This arrangement creates a compound with distinct conformational properties and altered electron distribution compared to the parent compound.
Synthesis and Production
The synthesis of Loratadine-d4 N-Oxide typically involves a multi-step process:
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Deuteration of loratadine using appropriate deuterium sources to incorporate the four deuterium atoms at specific positions
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Selective N-oxidation of the pyridine nitrogen using oxidizing agents
Common oxidizing agents employed in the synthesis include:
| Oxidizing Agent | Characteristics |
|---|---|
| Peracids (m-CPBA) | Commonly used for forming N-oxides with good selectivity |
| Hydrogen Peroxide | Often used with catalysts for controlled oxidation |
| Transition Metal Catalysts | Facilitates selective oxidation of nitrogen atoms |
The synthesis must be carefully controlled to ensure selective N-oxidation while avoiding competing oxidation pathways, such as epoxidation of the neighboring olefin, which can lead to the formation of epoxide byproducts . Recent advances in asymmetric catalysis have enabled more selective and controlled synthesis of N-oxide derivatives of loratadine analogs.
Comparative Analysis with Related Compounds
Loratadine-d4 N-Oxide can be compared with several structurally related compounds:
| Compound | Structural Differences | Molecular Weight (g/mol) |
|---|---|---|
| Loratadine | Parent compound without deuterium or N-oxide | 382.88 |
| Loratadine N-Oxide | Contains N-oxide but no deuterium | 398.9 |
| Loratadine-d4 | Contains deuterium but no N-oxide | 386.91 |
| Loratadine-d4 Epoxide N-Oxide | Contains both epoxide and N-oxide functionalities with deuterium | 418.91 |
The N-oxidation of loratadine has been shown to impact the conformational dynamics of the molecule. Research demonstrates that rigidifying the core structure through N-oxidation affects antihistamine activity in an enantiomer-dependent fashion . The helical chirality induced by N-oxidation creates compounds with unique three-dimensional structures that can interact differently with biological targets.
Applications in Research
Loratadine-d4 N-Oxide serves several important research applications:
Analytical Reference Standards
As a stable isotope-labeled compound, Loratadine-d4 N-Oxide functions as an internal standard in quantitative analytical methods, particularly in:
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Liquid chromatography-mass spectrometry (LC-MS)
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Gas chromatography-mass spectrometry (GC-MS)
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Isotope dilution mass spectrometry
The deuterium labeling provides a mass shift that allows clear differentiation from non-labeled analogs while maintaining nearly identical chromatographic behavior.
Metabolic Studies
The compound facilitates investigations into the metabolism of loratadine in biological systems:
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Tracking metabolic pathways
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Identifying metabolic products
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Determining pharmacokinetic parameters
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Studying the role of N-oxide formation in loratadine metabolism
Structure-Activity Relationship Studies
Researchers utilize Loratadine-d4 N-Oxide to investigate how structural modifications affect:
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Binding affinity to histamine receptors
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Pharmacological activity profiles
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Conformational dynamics and their impact on biological activity
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The role of N-oxidation in altering drug efficacy and safety
Pharmacological Characteristics
While limited direct pharmacological data exists specifically for Loratadine-d4 N-Oxide, studies on loratadine N-oxides provide insights into its potential properties:
Antihistamine Activity
Research on N-oxidized loratadine analogs has demonstrated that:
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N-oxidation affects antihistamine activity in an enantiomer-dependent manner
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The conformational rigidity introduced by N-oxidation alters binding to histamine receptors
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Some N-oxide derivatives may exhibit different selectivity profiles compared to the parent compound
Metabolic Stability
Analytical Methods for Identification and Quantification
Several analytical techniques are employed for the characterization and quantification of Loratadine-d4 N-Oxide:
Chromatographic Methods
| Method | Application | Advantages |
|---|---|---|
| HPLC | Separation and quantification | High resolution, versatility |
| LC-MS/MS | Quantitative analysis in complex matrices | High sensitivity and selectivity |
| Chiral Chromatography | Separation of enantiomers | Resolution of stereoisomers |
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for confirming deuterium positions and N-oxide formation
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Infrared Spectroscopy: Identification of characteristic N-oxide stretching frequencies
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Mass Spectrometry: Confirmation of molecular weight and fragmentation patterns
Current Research Trends and Future Perspectives
Recent scientific interest in Loratadine-d4 N-Oxide centers around several domains:
Advanced Synthetic Methods
Research is advancing toward:
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More selective synthesis approaches with improved yields
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Asymmetric catalysis for enantioselective preparation
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Green chemistry approaches to reduce environmental impact
Expanded Applications
Emerging applications include:
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Use in comparative bioavailability studies
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Investigation of deuterium isotope effects on pharmacokinetics
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Development of improved analytical methods for metabolite identification
Structure-Based Design
Computational and experimental approaches are exploring:
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The conformational landscape of N-oxidized derivatives
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Docking studies with histamine receptors to understand binding differences
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Quantitative structure-activity relationship (QSAR) models to predict activity of related compounds
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